4-Ethoxypicolinaldehyde
Overview
Description
4-Ethoxypicolinaldehyde is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives and Compounds
- Cinnamic Acid Derivatives Synthesis : 4-Ethoxypicolinaldehyde plays a role in the synthesis of cinnamic acid derivatives, which are valuable in pharmacy, as organic building blocks, and as corrosion inhibitors. The Verley-Doebner modification method utilizes pyrine as a catalyst and solvent, effectively converting 4-ethoxy-benzaldehyde into 4-ethoxy-cinnamic acid (Nguyen To Hoai et al., 2018).
Linkers for Organic Synthesis
- Solid Phase Organic Synthesis : The use of electron-rich benzaldehyde derivatives, including this compound, as linkers in solid phase organic synthesis is significant. These derivatives aid in the formation of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, with high purity yields (E. Swayze, 1997).
Bio-Antimutagenic Properties
- Antimutagenic Effects : Research on benzaldehyde derivatives has revealed their bio-antimutagenic potential. These compounds, including derivatives of this compound, have shown effectiveness in reducing mutation frequency induced by certain mutagens in bacterial models (K. Watanabe et al., 1988).
Applications in Material Science
- Cytotoxicity and Apoptotic Studies : Silver(I) complexes with derivatives of this compound have been studied for their cytotoxic activity against human tumor cells. These compounds are important in understanding the interaction of such complexes with DNA and their potential therapeutic applications (D. E. Silva et al., 2020).
- Second Harmonic Generation Applications : this compound derivatives, like vanillin, have been investigated for their potential in second harmonic generation, particularly in the ultraviolet and near-infrared wavelength regions. This highlights their utility in optical applications (O. P. Singh et al., 2001).
Spectroscopic and Structural Analysis
- Structural Analysis of Complexes : The synthesis of aluminum and zinc complexes with derivatives of this compound has been studied for their spectroscopic and thermal properties. This research contributes to the understanding of the structural and optical properties of such complexes (Vasilis P. Barberis et al., 2006).
Chemical and Biological Studies
- Molecular Docking Investigations : Studies involving this compound derivatives have included molecular docking behaviors in comparison with other benzaldehyde derivatives. This research is essential for understanding the competitive inhibitory activity on enzymes like Tyrosinase (H. Ghalla et al., 2018).
- Antimicrobial Activities : Synthesis of triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including those derived from this compound, has been explored for their antimicrobial activities. These compounds show promise against various microorganisms (H. Bektaş et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
4-ethoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-3-4-9-7(5-8)6-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFBEEIRFLOPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856202 | |
Record name | 4-Ethoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16665-43-3 | |
Record name | 4-Ethoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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